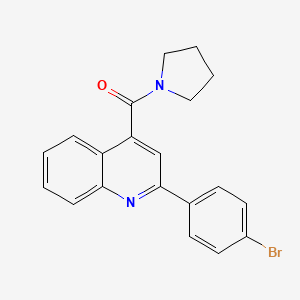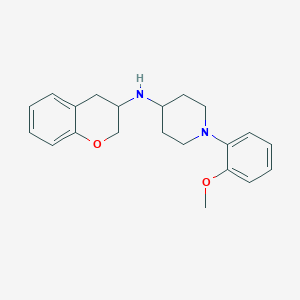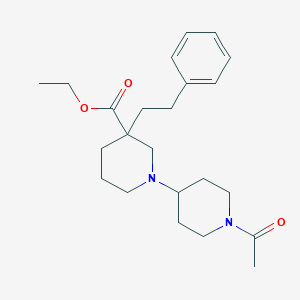
2-(4-bromophenyl)-4-(1-pyrrolidinylcarbonyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-4-(1-pyrrolidinylcarbonyl)quinoline, commonly known as BPQ, is a synthetic compound that belongs to the quinoline family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. BPQ is a promising candidate for drug development due to its unique chemical structure and pharmacological properties.
作用机制
The mechanism of action of BPQ is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. BPQ has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. BPQ has also been shown to bind to the dopamine transporter, which can increase dopamine levels in the brain and improve motor function.
Biochemical and Physiological Effects:
BPQ has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory, and increase dopamine levels in the brain. Additionally, BPQ has been shown to have antibacterial and antifungal properties. It has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
BPQ has several advantages for lab experiments. It is a synthetic compound that is readily available and can be easily synthesized in the laboratory. It has a unique chemical structure that makes it a promising candidate for drug development. However, BPQ also has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry to synthesize. Additionally, its mechanism of action is not fully understood, which can make it challenging to study.
未来方向
There are several future directions for the study of BPQ. One potential direction is the development of BPQ-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. Another potential direction is the study of BPQ as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of BPQ and its potential applications in various fields of science.
合成方法
The synthesis of BPQ involves the condensation of 4-bromoaniline with 1-pyrrolidinecarboxylic acid followed by cyclization with phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain the final product. The synthesis of BPQ is a complex process that requires expertise in organic chemistry.
科学研究应用
BPQ has been extensively studied for its potential applications in various fields of science. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, BPQ has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been studied for its antibacterial and antifungal properties.
属性
IUPAC Name |
[2-(4-bromophenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O/c21-15-9-7-14(8-10-15)19-13-17(20(24)23-11-3-4-12-23)16-5-1-2-6-18(16)22-19/h1-2,5-10,13H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPZWZAXAJMUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3,4-dimethoxybenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6115485.png)
![2-[2-({[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]amino}methyl)phenoxy]ethanol](/img/structure/B6115490.png)

![6-(4-chlorophenyl)-N-methyl-N-(2-pyrazinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6115508.png)

![N-(1-{[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B6115516.png)
![5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B6115519.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B6115533.png)
![3-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6115540.png)
![2-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-1-(6-methyl-2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6115548.png)
![1-(4-fluorobenzyl)-5-[(2-methyl-5-nitro-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6115554.png)


![4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-ethyl-2-piperazinone](/img/structure/B6115579.png)